Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride

Description

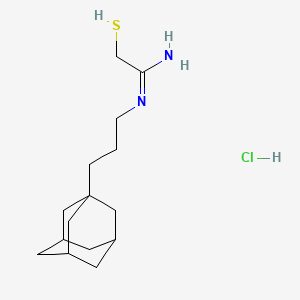

Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a synthetic organic compound characterized by a unique structural framework. Key features include:

- Adamantane moiety: A rigid, hydrophobic bicyclic structure known to enhance lipid solubility and metabolic stability .

- Propyl linker: A three-carbon chain connecting the adamantane group to the amidine backbone.

- Mercapto group (-SH): A thiol functional group that may confer redox activity or metal-binding properties.

- Hydrochloride salt: Enhances aqueous solubility and stability for pharmaceutical applications.

Properties

CAS No. |

40284-10-4 |

|---|---|

Molecular Formula |

C15H27ClN2S |

Molecular Weight |

302.9 g/mol |

IUPAC Name |

N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C15H26N2S.ClH/c16-14(10-18)17-3-1-2-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,18H,1-10H2,(H2,16,17);1H |

InChI Key |

JDPIYUBQEKGSRE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCCN=C(CS)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride typically involves multi-step organic synthesis starting from adamantane derivatives, followed by functional group transformations to introduce the amidine and mercapto functionalities. The key steps include:

- Functionalization of adamantane to introduce a propyl linker.

- Introduction of the acetamidine group.

- Installation of the mercapto (-SH) group.

- Conversion to the hydrochloride salt for purification and stabilization.

Adamantyl Propyl Intermediate Preparation

A common starting point is the synthesis of 1-adamantylpropylamine or related intermediates, which can be prepared by:

- Alkylation of adamantane : Using adamantane-1-carboxylic acid or its derivatives, esterification with methanol, followed by hydrazinolysis to form hydrazides.

- Chain extension : Introduction of a three-carbon propyl chain via nucleophilic substitution or reductive amination.

As described in the synthesis of related adamantyl derivatives, esterification of adamantane-1-carboxylic acid with methanol in the presence of sulfuric acid yields methyl adamantane-1-carboxylate, which upon reaction with hydrazine hydrate forms adamantane-1-carboxylic acid hydrazide. This hydrazide can be further transformed into key intermediates by reaction with potassium hydroxide and carbon disulfide.

Introduction of the Mercapto Group

The thiol (-SH) group at position 2 is generally introduced via:

- Reaction of hydrazide intermediates with sulfur-containing reagents such as carbon disulfide (CS2) in basic medium to form dithiocarbazates.

- Subsequent cyclization or substitution reactions to yield mercapto-substituted amidines or thiadiazole derivatives.

For example, potassium N'-(1-adamantylcarbonyl)dithiocarbazate is a key intermediate that can be cyclized or reacted further to introduce mercapto groups.

Formation of the Acetamidine Moiety

The acetamidine group can be introduced by:

- Condensation reactions involving amidine precursors such as acetamidine hydrochloride with amine-functionalized adamantyl intermediates.

- Alternative routes include the reaction of guanidine derivatives or amidines with haloalkyl adamantyl compounds.

Literature on adamantylated nucleic bases and related compounds indicates that condensations involving acetamidine and adamantyl-substituted intermediates are feasible and provide good yields.

Conversion to Hydrochloride Salt

The final step is typically the formation of the hydrochloride salt to enhance compound stability and solubility:

- Treatment of the free base form with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- Isolation of the hydrochloride salt by crystallization or precipitation.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Esterification | Adamantane-1-carboxylic acid + Methanol + H2SO4 | Methyl adamantane-1-carboxylate | Acid-catalyzed esterification |

| 2 | Hydrazinolysis | Methyl ester + Hydrazine hydrate | Adamantane-1-carboxylic acid hydrazide | Key intermediate for further reactions |

| 3 | Reaction with KOH and CS2 | Hydrazide + KOH + Carbon disulfide | Potassium N'-(1-adamantylcarbonyl)dithiocarbazate | Introduces sulfur functionality |

| 4 | Cyclization/Condensation | Dithiocarbazate + Hydrazine hydrate or others | Mercapto-substituted amidines or thiadiazoles | Forms mercapto group and amidine ring |

| 5 | Acetamidine introduction | Adamantylamine derivative + Acetamidine hydrochloride | Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto- | Formation of amidine moiety |

| 6 | Salt formation | Free base + HCl (solvent) | Hydrochloride salt of target compound | Improves solubility and stability |

Chemical Reactions Analysis

Dithiocarbamate Formation

The reaction mechanism begins with the nucleophilic attack of the amine’s lone pair on carbon disulfide (CS₂), forming a zwitterionic intermediate. This intermediate is stabilized by the base (e.g., triethylamine) to yield the dithiocarbamate .

Scheme :

\text{R-NH}_2 + \text{CS}_2 \xrightarrow{\text{Base}} \text{R-N(CS}_2\text{S)-\text{NH}_2

Thioamide Conversion

The dithiocarbamate undergoes further reactions (e.g., alkylation or amidation) to introduce the mercapto-acetamidine functionality. For example, treatment with alkyl halides or amidating agents replaces one of the sulfur atoms, forming the thioamide structure .

Key functional groups :

-

Mercapto group (-SH) : Participates in nucleophilic substitution, redox reactions, and metal coordination.

-

Acetamidine moiety (NH-C=S) : Engages in amidation, alkylation, or cyclocondensation reactions .

Reactivity Profile

The compound exhibits reactivity due to its mercapto and acetamidine groups:

-

Nucleophilic substitution : The -SH group can replace halides in alkyl halides or undergo thiol-ene reactions.

-

Redox reactions : Oxidation of the mercapto group to disulfide (-S-S-) or sulfonic acid (-SO₃H) under acidic or oxidative conditions.

-

Amidation : The acetamidine group may react with carboxylic acids or esters to form amides.

Comparison of Related Compounds

| Compound | Structural Features | Unique Reactivity |

|---|---|---|

| Target compound | N-(3-(1-adamantyl)propyl)-2-mercapto-acetamidine hydrochloride | Mercapto group enables nucleophilic substitution |

| N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride | Shorter alkyl chain (methyl vs. propyl) | Reduced steric hindrance in reactions |

| 1-Adamantane-thiol | Simple thiol derivative | Limited amidation potential |

Experimental Data and Analysis

-

Synthesis monitoring : Progress is tracked using thin-layer chromatography (TLC) to detect intermediates and products .

-

Structural confirmation : Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to validate the molecular structure .

-

Yield optimization : Reaction conditions (temperature, solvent choice) are critical. For example, ethanol is often used to stabilize intermediates and improve yields .

Key Research Findings

-

Synthesis efficiency : Multi-step protocols involving dithiocarbamates and thioamides are widely adopted, with yields optimized through solvent and temperature adjustments .

-

Functional group synergy : The combination of adamantyl (lipophilicity) and mercapto (reactivity) enhances bioavailability and reactivity, making the compound promising for pharmaceutical applications .

-

Structural analogs : Derivatives with varying adamantyl positions (e.g., N-(2-adamantyl)) show divergent biological activities, emphasizing the importance of structural design .

References Faculty of Science, King Saud University . Synthesis and Biological Testing of New 1-Adamantyl Derivatives. PubChem . Compound ID 64185. Acetamidine, N-(1-adamantylmethyl)-2-mercapto-, hydrochloride.

Scientific Research Applications

Medicinal Chemistry Applications

Acetamidine derivatives have been investigated for their biological activities, particularly in the development of pharmaceuticals. The incorporation of the adamantyl moiety is known to improve membrane permeability and bioavailability, making it a valuable candidate for drug development.

Biological Activities

Research indicates that acetamidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties: Some studies suggest that the compound may possess antibacterial and antifungal properties, making it suitable for developing new antimicrobial agents.

- Antiviral Activity: Preliminary research has indicated potential efficacy against certain viral infections.

- Cytotoxic Effects: Investigations into the cytotoxicity of acetamidine derivatives have shown promise in cancer treatment applications.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride serves as an important intermediate. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions.

Synthetic Pathways

The synthesis typically involves several steps:

- Formation of the Mercapto Group: The thiol group can be introduced via nucleophilic substitution reactions.

- Reactions with Electrophiles: The compound can react with electrophiles to form new derivatives, expanding its utility in synthetic pathways.

- Functionalization: The adamantyl group can be modified to enhance specific properties or activities.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of acetamidine derivatives, including N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development as an antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. This finding highlights its potential application in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, disrupting their function. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane or Bulky Hydrophobic Groups

Cinacalcet Hydrochloride

- Structure : (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane hydrochloride .

- Key Differences :

- Replaces adamantane with a trifluoromethylphenyl group.

- Contains a naphthalene ring instead of a mercaptoacetamidine backbone.

- Functional Impact : The trifluoromethyl group enhances metabolic resistance compared to adamantane, while the naphthalene system may improve binding to calcium-sensing receptors .

Alfuzosin Hydrochloride

Compounds with Similar Backbones or Functional Groups

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

- Structure : C15H20ClN3O2 (MW: 309.79) .

- Key Differences: Substitutes adamantane with a dimethylamino-propyl chain. Uses a hydroxyquinoline-carboxamide backbone instead of mercaptoacetamidine.

- Functional Impact: The dimethylamino group may increase basicity and membrane permeability relative to adamantane’s steric effects .

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride

- Structure: A tricyclic acridinone derivative with a dimethylaminopropyl side chain (C17H20ClN3O, MW: 309.82) .

- Key Differences: Acridinone core replaces acetamidine. Lacks sulfur-based functional groups.

- Functional Impact: The acridinone system is associated with intercalation into DNA or RNA, suggesting divergent mechanisms compared to thiol-adamantane hybrids .

Thiol-Containing Analogues

N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Biological Activity

Acetamidine, N-(3-(1-adamantyl)propyl)-2-mercapto-, hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, which enhances its lipophilicity and membrane permeability. The molecular structure includes:

- Acetamidine Backbone : Provides basic amine functionality.

- Mercapto Group (-SH) : Increases reactivity and potential for biological interactions.

- Hydrochloride Form : Influences solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of acetamidine, including N-(3-(1-adamantyl)propyl)-2-mercapto-, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar adamantane derivatives against various bacterial strains:

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Antifungal Activity |

|---|---|---|---|

| 1-Adamantyl derivatives | High | Moderate | None |

| N-(3-(1-adamantyl)propyl)-2-mercapto- | Moderate | Weak | None |

These findings suggest that the compound may be particularly effective against Gram-positive bacteria, potentially due to its structural characteristics that enhance interaction with bacterial membranes .

Antiviral Properties

The antiviral potential of adamantane derivatives is well-documented. Compounds similar to N-(3-(1-adamantyl)propyl)-2-mercapto- have shown effectiveness against viruses such as influenza and HIV. Specifically, the incorporation of the adamantyl moiety has been linked to improved inhibition of viral replication .

Hypoglycemic Effects

Some studies have indicated that acetamidine derivatives may possess hypoglycemic activity, making them candidates for further research in diabetes management. The mechanisms are thought to involve modulation of insulin sensitivity and glucose uptake in cells .

The biological activity of N-(3-(1-adamantyl)propyl)-2-mercapto- is believed to stem from its ability to interact with biological targets through nucleophilic substitution reactions facilitated by the mercapto group. This reactivity allows it to participate in redox reactions and potentially disrupt critical biological processes in pathogens.

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of adamantane derivatives, including:

- Antimicrobial Trials : In vitro studies demonstrated that compounds similar to N-(3-(1-adamantyl)propyl)-2-mercapto- exhibited varying degrees of antibacterial activity. For instance, a derivative was tested against Escherichia coli and showed moderate inhibition compared to standard antibiotics .

- Antiviral Efficacy : Research on related compounds has shown promising results in inhibiting viral replication in cell cultures, suggesting a potential pathway for developing antiviral therapies based on this scaffold .

Q & A

Q. How can researchers optimize the synthesis of N-(3-(1-adamantyl)propyl)-2-mercaptoacetamidine hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For adamantane-containing compounds, steric hindrance often necessitates prolonged reaction times or elevated temperatures. Post-synthesis purification via column chromatography (using silica gel or reverse-phase C18) followed by recrystallization in ethanol/water mixtures can enhance purity. Purity assessment via HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) ensures adherence to ≥98% purity thresholds . Structural confirmation should combine H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical methods are recommended for assessing the purity of this compound in academic research?

- Methodological Answer : Use reversed-phase HPLC coupled with diode-array detection (DAD) to detect impurities at 254 nm. A validated method includes a mobile phase of ammonium acetate buffer (pH 5.0) and methanol (gradient elution). Quantify impurities against reference standards (e.g., USP Alfuzosin Hydrochloride RS) to identify degradation products or synthetic byproducts . For sulfur-containing analogs, inductively coupled plasma mass spectrometry (ICP-MS) can quantify residual heavy metals from catalytic steps .

Q. How can solubility profiles of this compound be determined for in vitro studies?

- Methodological Answer : Solubility is assessed via shake-flask method: dissolve excess compound in buffered solutions (pH 1.2–7.4) and measure saturation concentrations using UV-Vis spectrophotometry at λmax (~255 nm for adamantyl derivatives). For low-solubility compounds, co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes may enhance dissolution. Dynamic light scattering (DLS) can monitor colloidal stability .

Q. What storage conditions ensure long-term stability of this hydrochloride salt?

- Methodological Answer : Store desiccated at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the mercapto group. Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) over 6–12 months can identify degradation pathways. Monitor via HPLC for thiol oxidation or adamantane ring decomposition .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : H NMR in DMSO-d6 identifies adamantyl protons (δ 1.6–2.1 ppm) and mercapto (-SH) signals (δ 1.5–2.5 ppm, broad). IR spectroscopy confirms secondary amine (N-H stretch ~3300 cm) and thiol (S-H ~2570 cm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion [M+H] .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data caused by batch-to-batch impurity variations?

- Methodological Answer : Implement orthogonal impurity profiling using HPLC-MS/MS to identify and quantify impurities (e.g., adamantyl dealkylation products or oxidized thiols). Compare biological activity of purified vs. impure batches in dose-response assays (e.g., IC50 shifts). Use reference standards (e.g., USP Alfuzosin System Suitability Mixture) to calibrate impurity thresholds .

Q. What strategies validate target engagement of this compound in enzyme inhibition assays?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics (K, k/k) to purified targets. For thiol-dependent enzymes (e.g., proteases), pre-incubate compound with dithiothreitol (DTT) to reduce disulfide bonds and confirm reversible inhibition . Competitive assays with fluorescent probes (e.g., FRET substrates) can distinguish allosteric vs. active-site binding .

Q. How can researchers address discrepancies in stability data under physiological conditions?

- Methodological Answer : Simulate physiological conditions (e.g., PBS pH 7.4, 37°C) and analyze degradation via LC-MS. Identify metabolites (e.g., thiol-oxidized disulfides) using tandem mass spectrometry. Compare half-life (t) in buffer vs. serum-containing media to assess protein-binding effects .

Q. What experimental designs mitigate interference from adamantane hydrophobicity in cellular uptake studies?

- Methodological Answer : Use fluorescently tagged analogs (e.g., BODIPY-labeled) to track cellular internalization via confocal microscopy. Quantify uptake kinetics with flow cytometry. Control for nonspecific binding by co-incubating with excess adamantane derivatives (competition assays) .

Q. How are degradation pathways elucidated for regulatory-compliant stability studies?

- Methodological Answer : Conduct forced degradation under stress conditions:

- Oxidative : 3% HO, 40°C, 72 hrs.

- Photolytic : Expose to UV light (320–400 nm) for 48 hrs.

- Hydrolytic : Reflux in 0.1M HCl/NaOH (6 hrs).

Analyze degraded samples via LC-MS to identify major degradation products (e.g., sulfonic acid derivatives) and propose degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.